N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of isobutyryl chloride with 3-(trifluoromethyl)aniline in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile involved .
Scientific Research Applications
N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to form strong hydrogen bonds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mechanism of Action
The mechanism by which N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its ability to form strong hydrogen bonds with various molecular targets. This interaction can stabilize transition states in chemical reactions, making it an effective catalyst. In biological systems, the compound may interact with specific proteins or enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic reactions.
1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity in plant growth regulation
Uniqueness
N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to its specific structural features, which allow it to form strong hydrogen bonds and participate in a wide range of chemical reactions.
Properties
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-7(2)10(18)17-11(19)16-9-5-3-4-8(6-9)12(13,14)15/h3-7H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJRFRBKMCGEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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